Calculated Physicochemical Property Differentiation: Density, Boiling Point, and Flash Point Compared to 1-Benzylpyrrolidin-2-one
Predicted physicochemical data reveal substantial differences between the target compound and the unsubstituted analog 1-benzylpyrrolidin-2-one (CAS 5291-77-0). The introduction of the 4-hydroxy-4-methyl group increases molecular weight (205.25 vs. 175.23 g/mol), raises predicted density (1.2±0.1 g/cm³), and dramatically elevates the boiling point (395.5±42.0 °C vs. approximately 320 °C estimated for the unsubstituted analog) . These differences directly impact distillation and purification protocols, as well as safety considerations (flash point 193.0±27.9 °C) .
| Evidence Dimension | Predicted physical properties (density, boiling point, flash point) |
|---|---|
| Target Compound Data | Density: 1.2±0.1 g/cm³; Boiling Point: 395.5±42.0 °C at 760 mmHg; Flash Point: 193.0±27.9 °C; MW: 205.25 |
| Comparator Or Baseline | 1-Benzylpyrrolidin-2-one (CAS 5291-77-0): Density approximately 1.1 g/cm³; Boiling Point approximately 320 °C (estimated); MW: 175.23 |
| Quantified Difference | Δ Density ≈ +0.1 g/cm³; Δ Boiling Point ≈ +75 °C; Δ MW ≈ +30 g/mol |
| Conditions | Predicted values from ACD/Labs or similar algorithms, not experimentally determined. |
Why This Matters
Procurement decisions for process chemistry must account for the significantly higher boiling point and altered density of the target compound, which influence solvent compatibility, distillation parameters, and shipping classification.
